2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-methoxyphenyl)acetamide
Description
Chemical Structure and Synthesis: This compound features a morpholinone core substituted with a benzyl group at position 4 and an acetamide group at position 2. The acetamide moiety is further linked to a 4-methoxyphenyl group. Its synthesis involves chemoenzymatic resolution of racemic intermediates, as demonstrated in a thrombin inhibitor study using CAL-B (Candida antarctica lipase B) for enantioselective hydrolysis . Key structural features include:
- Morpholinone ring: Provides rigidity and hydrogen-bonding capacity.
- N-(4-Methoxyphenyl)acetamide: Introduces electron-donating methoxy groups, influencing solubility and metabolic stability.
Properties
Molecular Formula |
C20H22N2O4 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H22N2O4/c1-25-17-9-7-16(8-10-17)21-19(23)13-18-20(24)26-12-11-22(18)14-15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3,(H,21,23) |
InChI Key |
NJJJKFFWBORTRP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)OCCN2CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of an appropriate amine with an epoxide or through cyclization reactions involving diols and amines.
Benzylation: The morpholine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Acetylation: The benzylated morpholine is then reacted with 4-methoxyphenylacetic acid or its derivatives to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to increase yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition or activation of these targets, leading to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Structural Analogues in Anticancer Research
Key Compounds :
- N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide (40) : Exhibited remarkable anti-cancer activity (IC50 < 10 µM) against HCT-1, SF268, and PC-3 cell lines .
- N-[5-(4-Methoxyphenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxyphenyl)-pyridin-3-yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide (6e) : Demonstrated cytotoxicity on PANC-1 (IC50 = 4.6 µM) and HepG2 (IC50 = 2.2 µM) .
Comparison :
Insights :
Analogues with Flavone and Chromenone Moieties
Key Compounds :
Comparison :
Insights :
- Chromenone derivatives (e.g., VIf) prioritize π-π stacking interactions due to aromatic systems, whereas the morpholinone core in the target compound may favor enzyme active-site binding .
Anti-Diabetic and Anti-Inflammatory Analogues
Key Compounds :
- N-[2-(4-Methoxyphenyl)ethyl]-2-naphthalen-1-yl-acetamide (3a) : Showed IC50 = 69 µM for protein tyrosine phosphatase inhibition and 25.1% blood sugar reduction in vivo .
- 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) : Exhibited anti-inflammatory activity (melting point: 289–290°C) .
Comparison :
Insights :
Physicochemical Properties :
- Melting Points: Morpholinone derivatives typically exhibit melting points between 150–300°C, influenced by substituent bulk and crystallinity .
- Solubility : Methoxy groups enhance aqueous solubility, while benzyl or isopropylphenyl groups increase lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
